4-Ethoxy-N-(pentan-2-YL)aniline
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Overview
Description
4-Ethoxy-N-(pentan-2-yl)aniline is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . It is a derivative of aniline, where the hydrogen atom in the para position is replaced by an ethoxy group, and the nitrogen atom is substituted with a pentan-2-yl group. This compound is used primarily in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N-(pentan-2-yl)aniline typically involves the alkylation of 4-ethoxyaniline with a suitable alkyl halide, such as 2-bromopentane, under basic conditions. The reaction is carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated to reflux to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-N-(pentan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the aniline ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkylated anilines.
Scientific Research Applications
4-Ethoxy-N-(pentan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-Ethoxy-N-(pentan-2-yl)aniline involves its interaction with specific molecular targets. The ethoxy group and the pentan-2-yl group influence the compound’s electronic properties, affecting its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(pentan-2-yl)aniline
- 4-Ethoxy-N-(butan-2-yl)aniline
- 4-Ethoxy-N-(hexan-2-yl)aniline
Uniqueness
4-Ethoxy-N-(pentan-2-yl)aniline is unique due to the specific combination of the ethoxy group and the pentan-2-yl group. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions compared to other similar compounds .
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-ethoxy-N-pentan-2-ylaniline |
InChI |
InChI=1S/C13H21NO/c1-4-6-11(3)14-12-7-9-13(10-8-12)15-5-2/h7-11,14H,4-6H2,1-3H3 |
InChI Key |
ZYNQZPUKXQWAHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=CC=C(C=C1)OCC |
Origin of Product |
United States |
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